molecular formula C15H22O5 B14374911 2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane CAS No. 90033-44-6

2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane

Cat. No.: B14374911
CAS No.: 90033-44-6
M. Wt: 282.33 g/mol
InChI Key: LLNCLRBXQRITEL-UHFFFAOYSA-N
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Description

2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound also features a 2,3-dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups at the 2 and 3 positions. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzyl alcohol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dioxolane ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has been studied for its potential as a bioactive molecule, with research focusing on its effects on cellular processes and its potential as a therapeutic agent. In medicine, the compound is being investigated for its potential use in drug development, particularly for its ability to modulate specific molecular targets. In industry, the compound is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The specific molecular targets and pathways involved depend on the context of its use. For example, in a biological setting, the compound may interact with cellular receptors to influence signaling pathways, while in a chemical setting, it may act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane can be compared with other similar compounds, such as 3,4-dimethoxyphenethylamine and 2-ethyl-2-methyl-1,3-dioxolane These compounds share structural similarities, such as the presence of methoxy groups and dioxolane rings, but differ in their specific functional groups and chemical properties

Properties

CAS No.

90033-44-6

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

2-[2-[(2,3-dimethoxyphenyl)methoxy]ethyl]-2-methyl-1,3-dioxolane

InChI

InChI=1S/C15H22O5/c1-15(19-9-10-20-15)7-8-18-11-12-5-4-6-13(16-2)14(12)17-3/h4-6H,7-11H2,1-3H3

InChI Key

LLNCLRBXQRITEL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCOCC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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